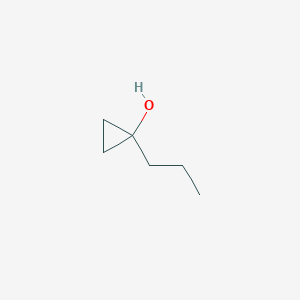

1-Propylcyclopropanol

Description

Fundamental Principles of Cyclopropane (B1198618) Ring Strain and its Chemical Implications

The defining characteristic of cyclopropane and its derivatives, including 1-propylcyclopropanol, is the significant ring strain. libretexts.orgsolubilityofthings.com This strain arises from two main factors: angle strain and torsional strain. pressbooks.pub

Angle Strain: The carbon-carbon bond angles in a cyclopropane ring are constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. chemistrytalk.orgvedantu.com This compression of bond angles results in poor overlap of the atomic orbitals, leading to weak and reactive carbon-carbon bonds. vedantu.commasterorganicchemistry.com This inherent instability is a primary driver of the chemical reactivity of cyclopropanes. vedantu.com

Torsional Strain: In the planar structure of cyclopropane, the hydrogen atoms on adjacent carbon atoms are eclipsed, leading to repulsive interactions that further increase the molecule's potential energy. libretexts.orgmasterorganicchemistry.com

The combination of these strains, collectively known as ring strain, makes cyclopropane rings highly susceptible to ring-opening reactions, as this relieves the strain and leads to more stable products. vedantu.comsmolecule.com The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com This high degree of strain makes compounds like propylcyclopropane (B14741258) more reactive than their acyclic alkane counterparts. solubilityofthings.com

Overview of the Unique Reactivity Profiles of Cyclopropanols in Organic Synthesis

The presence of a hydroxyl group on the cyclopropane ring in cyclopropanols introduces unique and versatile reactivity, making them valuable building blocks in organic synthesis. researchgate.netrsc.org The reactivity is largely driven by the release of ring strain. rsc.org

Cyclopropanols can undergo a variety of transformations, often initiated by the activation of the hydroxyl group. cymitquimica.com These reactions can proceed through different pathways, leading to a diverse array of products. For instance, under certain conditions, cyclopropanols can act as homoenolate equivalents, a type of reactive intermediate that allows for transformations not easily achievable by other means. smolecule.com

Ring-opening reactions of cyclopropanols are particularly common and can be initiated by various reagents and catalysts. smolecule.comrsc.org These reactions can lead to the formation of β-keto radicals or homoenolates, which can then participate in further reactions to construct more complex molecular architectures. researchgate.netrsc.orgchemrxiv.org The specific products formed depend on the reaction conditions and the substitution pattern of the cyclopropanol (B106826).

Historical Context and Evolution of Research in Cyclopropanol Chemistry

The study of cyclopropane derivatives dates back to the late 19th century, with the discovery of cyclopropane itself by August Freund in 1881. wikipedia.org However, intensive research into the chemistry of cyclopropanols has primarily taken place over the last few decades. scispace.comresearchgate.net

The development of new synthetic methods, such as the Kulinkovich reaction, has made cyclopropanols more readily accessible, fueling further exploration of their reactivity. researchgate.net Initially, research focused on understanding the fundamental reactivity of these strained rings. Over time, the focus has shifted towards harnessing their unique reactivity for applications in complex molecule synthesis.

The evolution of analytical techniques has also played a crucial role in advancing the field. Spectroscopic methods, in particular, have been instrumental in characterizing the structure and stereochemistry of cyclopropanol derivatives and their reaction products.

Current Research Landscape and Emerging Trends in the Study of Highly Strained Systems like this compound

Current research in cyclopropanol chemistry is vibrant and continues to expand. A significant trend is the development of stereoselective transformations, allowing for the synthesis of chiral molecules with high precision. rsc.org This is particularly important in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Researchers are actively exploring the use of transition metal catalysis to control the reactivity of cyclopropanols and to develop novel ring-opening and ring-expansion reactions. rsc.orgrsc.org Photoredox catalysis has also emerged as a powerful tool for generating reactive intermediates from cyclopropanols under mild conditions. smolecule.com

The study of highly strained systems like this compound contributes to a deeper understanding of chemical bonding and reactivity. solubilityofthings.com As chemists continue to push the boundaries of organic synthesis, the unique properties of cyclopropanols are likely to lead to the discovery of new reactions and the development of innovative strategies for the construction of complex molecules. researchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

40122-38-1 |

|---|---|

Formule moléculaire |

C6H12O |

Poids moléculaire |

100.16 g/mol |

Nom IUPAC |

1-propylcyclopropan-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-6(7)4-5-6/h7H,2-5H2,1H3 |

Clé InChI |

PEECWTGZUDNPNQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1(CC1)O |

Origine du produit |

United States |

Synthetic Methodologies for the Preparation of 1 Propylcyclopropanol and Its Functionalized Analogues

Direct Cyclopropanation Strategies for Substituted Cyclopropanols

Direct cyclopropanation methods offer efficient routes to construct the cyclopropanol (B106826) core. These strategies often involve the reaction of a carbonyl compound or an alkene with a suitable cyclopropanating agent.

Kulinkovich Reaction and Related Titanium-Mediated Cyclopropanations of Esters

The Kulinkovich reaction is a powerful method for the synthesis of 1-substituted cyclopropanols from carboxylic esters. wikipedia.orgorganic-chemistry.orgnrochemistry.com In the context of 1-propylcyclopropanol synthesis, a butyrate (B1204436) ester, such as methyl butyrate or ethyl butyrate, serves as the starting material. The reaction is mediated by a low-valent titanium reagent, typically generated in situ from a titanium(IV) alkoxide, like titanium(IV) isopropoxide, and a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide. wikipedia.orgorganic-chemistry.orgyoutube.com

The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. wikipedia.orgorganic-chemistry.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent and reacts with the butyrate ester. organic-chemistry.org The reaction proceeds through a series of intermediates, ultimately leading to the formation of the magnesium salt of this compound after a double alkylation of the ester carbonyl group. wikipedia.orgyoutube.com Subsequent aqueous workup yields the desired this compound. nrochemistry.com A key feature of this reaction is the preferential formation of cis-1,2-disubstituted cyclopropanols when using higher alkylmagnesium halides, a factor that is important for the synthesis of more complex analogues. organic-chemistry.orgnih.gov

| Starting Material | Reagents | Product | Key Features |

| Ethyl butyrate | 1. Ti(Oi-Pr)₄, EtMgBr2. H₂O | This compound | Forms titanacyclopropane intermediate; generally high yields. wikipedia.orgorganic-chemistry.org |

| Methyl butyrate | 1. ClTi(Oi-Pr)₃, EtMgBr2. H₂O | This compound | Can be performed with catalytic amounts of titanium alkoxide. organic-chemistry.org |

Simmons-Smith and other Zinc-Carbenoid Mediated Cyclopropanation Approaches

The Simmons-Smith reaction and related zinc-carbenoid mediated approaches provide a versatile method for cyclopropanation, particularly of alkenes. thermofisher.com For the synthesis of this compound, this method would typically involve the cyclopropanation of a 1-propenyl ether derivative, such as a silyl (B83357) enol ether of butanal. iupac.org

The classical Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI). thermofisher.comwikipedia.org This carbenoid then reacts with the double bond of the enol ether in a concerted, stereospecific manner, preserving the stereochemistry of the starting alkene. wikipedia.org A popular and often more reactive variation is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. thermofisher.comwikipedia.org The initial product of the cyclopropanation of the silyl enol ether is a 1-propyl-1-(silyloxy)cyclopropane, which upon hydrolysis yields this compound. iupac.orgnih.gov The reaction is known for its tolerance of various functional groups and the directing effect of nearby hydroxyl groups, which can be exploited for diastereoselective synthesis. ethz.chharvard.edunih.gov

| Substrate | Reagents | Intermediate | Final Product |

| 1-(Trimethylsilyloxy)-1-propene | 1. CH₂I₂, Zn-Cu couple2. H₃O⁺ | 1-Propyl-1-(trimethylsilyloxy)cyclopropane | This compound |

| 1-(tert-Butyldimethylsilyloxy)-1-propene | 1. CH₂I₂, Et₂Zn2. H₃O⁺ | 1-Propyl-1-(tert-butyldimethylsilyloxy)cyclopropane | This compound |

Transition Metal-Catalyzed Cyclopropanation Reactions of Alkenes (e.g., Rhodium, Copper)

Transition metals, particularly rhodium and copper, are effective catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors. nih.govresearchgate.netnih.gov To synthesize a precursor to this compound, an alkene such as 1-pentene (B89616) could be reacted with a diazo ester, like ethyl diazoacetate, in the presence of a rhodium or copper catalyst. This reaction would yield an ethyl 2-propylcyclopropane-1-carboxylate.

Rhodium catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly efficient for these transformations, often providing high yields and stereoselectivity. nih.govrsc.orgresearchgate.net The mechanism is believed to involve the formation of a metal-carbene intermediate, which then transfers the carbene unit to the alkene. nih.gov Copper catalysts, often in the form of copper(I) complexes with ligands like bisoxazolines, are also widely used and are particularly important in enantioselective versions of this reaction. researchgate.netnih.gov The resulting cyclopropyl (B3062369) ester can then be converted to this compound through standard functional group manipulations, such as reduction of the ester to the corresponding alcohol followed by oxidation and Grignard addition, or through more direct routes if the initial cyclopropanation installs a precursor to the hydroxyl group.

| Alkene | Diazo Compound | Catalyst | Product (Ester Precursor) |

| 1-Pentene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-propylcyclopropane-1-carboxylate |

| 1-Pentene | Methyl diazoacetate | Cu(I)-bisoxazoline complex | Methyl 2-propylcyclopropane-1-carboxylate |

Radical-Initiated Cyclization Reactions in Cyclopropanol Synthesis

Radical-initiated cyclizations offer an alternative pathway to cyclopropanols, often proceeding through the formation of a carbon-centered radical that subsequently cyclizes. thieme-connect.denih.gov While direct radical synthesis of this compound is less common, related methodologies suggest its feasibility. A potential approach involves the intramolecular cyclization of a suitably substituted precursor, such as a β-halo ketone. For instance, a 1-halo-2-pentanone could undergo a reductive cyclization to form this compound. beilstein-journals.org

These reactions are typically initiated by a radical initiator, such as AIBN, or through single-electron transfer from a metal like samarium(II) iodide. thieme-connect.debeilstein-journals.org The mechanism involves the formation of a radical at the carbon bearing the halogen, which then attacks the carbonyl carbon in an intramolecular fashion to form the three-membered ring. beilstein-journals.orgnih.gov The resulting cyclopropoxy radical is then reduced to the cyclopropanol. These methods are advantageous for their ability to proceed under mild conditions and their tolerance of various functional groups. thieme-connect.denih.gov

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is crucial for applications in asymmetric synthesis and the preparation of chiral molecules.

Chiral Auxiliary-Controlled Diastereoselective Cyclopropanation

One of the most reliable strategies for achieving stereocontrol in cyclopropanation reactions is the use of chiral auxiliaries. wiley-vch.de A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed.

In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be attached to the precursor molecule, for instance, to an unsaturated ester or amide in a Michael-type addition followed by cyclization, or to an allylic alcohol in a Simmons-Smith type reaction. wiley-vch.denih.gov For example, an α,β-unsaturated ester derived from a chiral alcohol can undergo diastereoselective cyclopropanation. The steric bulk and electronic properties of the chiral auxiliary block one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. This results in the formation of one diastereomer in excess.

Similarly, in a Simmons-Smith reaction of a chiral allylic alcohol, the hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to occur on the same face as the hydroxyl group (syn-directing effect). wiley-vch.de By using a chiral allylic alcohol, high levels of diastereoselectivity can be achieved in the formation of the corresponding cyclopropylmethanol, which can then be further elaborated to a chiral this compound derivative.

| Reaction Type | Chiral Substrate | Key Principle |

| Michael-Initiated Cyclization | α,β-Unsaturated ester with chiral alcohol | Chiral auxiliary blocks one face of the double bond. |

| Simmons-Smith Reaction | Chiral allylic alcohol | Hydroxyl group directs the zinc carbenoid to the syn face. wiley-vch.de |

Asymmetric Catalysis (e.g., Chiral Ligand-Mediated Transition Metal Catalysis, Organocatalysis)

The enantioselective synthesis of cyclopropanols, including this compound, can be achieved through various asymmetric catalytic strategies. These methods are crucial for accessing specific stereoisomers, which is often a requirement for biologically active compounds.

Chiral Ligand-Mediated Transition Metal Catalysis:

Transition metal catalysis is a powerful tool for the asymmetric synthesis of cyclopropanes. acs.orgnih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One notable example is the cobalt-catalyzed enantioselective ring-opening of nonchiral 1-phenylcyclopropanol. rsc.org By employing a chiral phosphine (B1218219) ligand, cyclopentenols were synthesized with high enantiomeric excess (93% ee). rsc.org While this example focuses on ring-opening, the principles of using chiral ligands to induce asymmetry are broadly applicable to cyclopropanation reactions.

Rhodium(III) complexes with chiral-at-metal configurations have been successfully used for the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles, yielding 1,2,3-trisubstituted chiral cyclopropanes. acs.orgacs.org This approach offers good functional group tolerance and mild reaction conditions. acs.orgacs.org

Cobalt(II) complexes, particularly with D2-symmetric chiral amidoporphyrin ligands, have proven effective in the asymmetric cyclopropanation of a wide range of alkenes with succinimidyl diazoacetate. organic-chemistry.org This method produces cyclopropane (B1198618) succinimidyl esters with excellent diastereo- and enantioselectivity, which can then be converted to optically active cyclopropyl carboxamides. organic-chemistry.org

Organocatalysis:

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of cyclopropanes. acs.orgrsc.orgic.ac.uk Chiral organic molecules, such as proline derivatives, are used to catalyze reactions with high stereoselectivity. acs.org

An organocatalytic asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates has been developed using a chiral diphenylprolinol TMS ether catalyst. acs.org This method provides access to functionalized cyclopropanes with high enantio- and diastereoselectivities. acs.org Interestingly, by changing the base, the reaction can be directed towards a spontaneous ring-opening of the cyclopropane product. acs.org

Aminocatalysis, a subset of organocatalysis, can be used to activate cyclopropane-containing substrates. rsc.org By condensing a cyclopropylacetaldehyde with a chiral secondary amine catalyst, a reactive donor-acceptor cyclopropane intermediate is formed in situ, leading to highly stereoselective formation of cyclobutanes. acs.org

Biocatalytic Approaches for Enantiopure Cyclopropanols

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of enantiopure cyclopropanes and their derivatives. nih.govnih.govnsf.govwpmucdn.com Enzymes offer high selectivity and can operate under mild reaction conditions, often in aqueous media. nih.govresearchgate.net

Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully employed to catalyze asymmetric cyclopropanation reactions via carbene transfer. nih.govnih.govwpmucdn.com These biocatalysts can be tailored through directed evolution to achieve high diastereo- and enantioselectivity for a desired product. For example, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been used to produce both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane, which can be further derivatized. nsf.govacs.org

A chemoenzymatic approach, combining enzymatic cyclopropanation with chemical derivatization, allows for the rapid generation of diverse enantiopure cyclopropanes. nih.govnsf.gov For instance, an engineered heme protein can catalyze the reaction between vinyl boronic acid pinacol (B44631) ester and ethyl diazoacetate to produce a chiral cyclopropylboronate with high selectivity. nih.gov This intermediate can then undergo Suzuki-Miyaura coupling to generate a variety of functionalized cyclopropanes. nih.gov

Kinetic resolution using hydrolases is another effective biocatalytic method for obtaining enantiomerically enriched cyclopropanols. acs.orgthieme-connect.com In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective in the hydrolysis of cyclopropane acetates with good enantioselectivity. thieme-connect.com For instance, the hydrolysis of a racemic cyclopropane acetate (B1210297) using CAL-B can yield the corresponding enantiomerically pure cyclopropanol. thieme-connect.com

Synthesis via Functional Group Interconversions on Pre-formed Cyclopropane Rings

The synthesis of this compound can also be achieved by modifying a pre-existing cyclopropane ring through functional group interconversions (FGIs). solubilityofthings.comimperial.ac.uk This strategy is particularly useful when a suitable cyclopropane precursor is readily available.

A common precursor for 1-substituted cyclopropanols is cyclopropyl methyl ketone. researchgate.netchemrxiv.orggoogle.com This ketone can undergo a Baeyer-Villiger oxidation to insert an oxygen atom between the cyclopropyl group and the carbonyl carbon, forming cyclopropyl acetate. researchgate.netchemrxiv.org Subsequent hydrolysis or aminolysis of the ester unmasks the hydroxyl group, yielding cyclopropanol. researchgate.netchemrxiv.org While this example yields the parent cyclopropanol, the same principle can be applied to a propyl-substituted analogue.

Another versatile approach involves the addition of organometallic reagents to cyclopropanone (B1606653) or its synthetic equivalents. organic-chemistry.orgacs.orgnih.gov For instance, 1-phenylsulfonylcyclopropanols can serve as in situ precursors to cyclopropanones. organic-chemistry.orgacs.orgnih.gov The addition of a propyl organometallic reagent, such as propylmagnesium bromide or propyllithium, to this intermediate would directly yield this compound. This method is amenable to a wide range of organometallic nucleophiles. organic-chemistry.orgacs.orgnih.gov

Furthermore, donor-acceptor cyclopropanes, such as 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, can be synthesized via the Corey-Chaykovsky cyclopropanation of the corresponding chalcones. nih.gov The acyl group on these cyclopropanes can then be a handle for further transformations to introduce a propyl group and convert the ketone to a tertiary alcohol.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Cyclopropanols

In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for the synthesis of cyclopropanes, including cyclopropanols. researchgate.net Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One approach is the use of alternative reaction media. researchgate.net Water, for example, has been shown to be an effective solvent for the cyclopropanation of diazo compounds with electron-deficient alkenes, often leading to increased reaction efficiency under metal- and catalyst-free conditions. rsc.org

Mechanochemistry, which involves reactions conducted in the absence of bulk solvents using mechanical force (e.g., ball milling), is another promising green approach. A solvent-free Simmons-Smith cyclopropanation has been developed using ball-milling to activate zinc(0), allowing for the synthesis of a wide range of cyclopropanes. ucl.ac.uk

Flow chemistry offers several advantages for sustainable synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgnih.govacs.orgresearchgate.netflinders.edu.au The in situ generation and use of hazardous reagents, such as unstabilized diazo compounds, can be safely managed in a continuous flow system. rsc.orgresearchgate.net This has been applied to the synthesis of various cyclopropanes. rsc.orgresearchgate.net Continuous flow can also be used for multi-step sequences without the need to isolate intermediates, further improving efficiency and reducing waste. rsc.orgflinders.edu.au For example, a four-step sequence starting from geraniol (B1671447) to produce a complex cyclopropane amino acid has been demonstrated in flow. rsc.org

Biocatalysis, as discussed in section 2.2.3, is inherently a green chemistry approach. researchgate.net It avoids the need for often toxic and expensive transition-metal catalysts and chiral ligands, reduces organic solvent waste, and typically proceeds with high selectivity, minimizing the formation of undesired byproducts. nsf.gov

Table of Mentioned Compounds

Chemical Reactivity and Diverse Transformations of 1 Propylcyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Moiety

The inherent ring strain in the cyclopropanol moiety of 1-propylcyclopropanol makes it susceptible to a variety of ring-opening reactions. These transformations are driven by the release of this strain and can be initiated by acids, bases, transition metals, or radicals, leading to a diverse array of acyclic products.

The acid-catalyzed ring-opening of cyclopropanols, including this compound, is a well-established method for the synthesis of β-substituted ketones. The reaction typically proceeds through a semipinacol rearrangement, a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a species with an electrophilic carbon center adjacent to an oxygen-containing carbon. synarchive.com

The mechanism is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a highly unstable cyclopropyl (B3062369) cation. This cation readily undergoes ring-opening to form a more stable carbocation. The specific mechanistic pathway and the final product are influenced by the substitution pattern of the cyclopropanol. stackexchange.com

In the case of this compound, the protonation of the alcohol and subsequent loss of water would lead to a tertiary carbocation. This intermediate can then undergo a concerted ring-opening and migration of one of the cyclopropyl C-C bonds. This process relieves the ring strain and results in the formation of a ketone. stackexchange.com The regioselectivity of the ring-opening is governed by the stability of the resulting carbocationic intermediate.

Recent studies have demonstrated the utility of this rearrangement in synthesizing complex molecular architectures. For instance, the use of chiral Brønsted acids in conjunction with hydrogen-bond donors has enabled highly enantioselective protio-semipinacol rearrangements of vinyl cyclopropanols, yielding cyclobutanones with excellent stereocontrol. thieme-connect.com Although not directly involving this compound, these findings highlight the potential for asymmetric transformations of substituted cyclopropanols under acidic conditions.

The table below summarizes examples of acid-catalyzed ring-opening reactions of cyclopropanol derivatives, illustrating the diversity of products that can be obtained.

| Cyclopropanol Derivative | Acid Catalyst | Product | Key Feature |

|---|---|---|---|

| Vinyl cyclopropanols | Chiral Hydrogen Bond Donor/Brønsted Acid | Enantioenriched Cyclobutanones | Highly enantioselective protio-semipinacol rearrangement thieme-connect.com |

| Cyclopropyl carbinols | Electrophile (e.g., NBS, NCS) | Multi-substituted carbonylated cyclopropanes | Stereospecific group migration rhhz.net |

| Isatin-derived allylic alcohols | Chiral N,N'-dioxide/Sc(III) complex | Optically active halo-substituted quinolone derivatives | Enantioselective halogenation/semipinacol rearrangement researchgate.net |

It is important to note that the reaction conditions, including the choice of acid and solvent, can significantly influence the outcome of the reaction, sometimes leading to the formation of unexpected byproducts. nih.gov Careful optimization is therefore crucial for achieving the desired transformation.

Base-Mediated Ring Opening and Homoenolate Chemistry

While less common than acid-catalyzed pathways, base-mediated ring-opening of cyclopropanols provides a unique entry into homoenolate chemistry. A homoenolate is a reactive intermediate where the negative charge is located on the β-carbon relative to a carbonyl group. This compound can serve as a precursor to a homoenolate equivalent.

Upon treatment with a strong base, the hydroxyl group of this compound is deprotonated to form a cyclopropoxide. This intermediate can then undergo a concerted ring-opening to generate a β-ketocarbanion, which is a synthetic equivalent of a homoenolate. This reactive species can then be trapped by various electrophiles, leading to the formation of β-functionalized ketones.

The regioselectivity of the ring-opening is dictated by the cleavage of the most substituted C-C bond of the cyclopropane (B1198618) ring. The resulting carbanion can participate in a variety of subsequent reactions, including aldol-type additions and alkylations.

Research in this area has demonstrated the synthetic utility of cyclopropanols as homoenolate precursors. For example, the reaction of cyclopropanols with aldehydes and ketones in the presence of a base can afford β-hydroxy ketones. This transformation provides a powerful tool for the construction of complex organic molecules.

The following table provides a conceptual overview of the types of transformations possible through base-mediated ring-opening of this compound.

| Reactant | Base | Electrophile | Product Type |

|---|---|---|---|

| This compound | Strong Base (e.g., n-BuLi) | Aldehyde/Ketone | β-Hydroxy Ketone |

| This compound | Strong Base (e.g., LDA) | Alkyl Halide | β-Alkylated Ketone |

| This compound | Strong Base (e.g., NaH) | Michael Acceptor | 1,5-Dicarbonyl Compound |

The development of catalytic and enantioselective methods for the base-mediated ring-opening of cyclopropanols remains an active area of research, with the potential to provide efficient access to chiral building blocks.

Transition Metal-Catalyzed Ring Opening and Cross-Coupling Reactions (e.g., Palladium, Copper, Cobalt, Nickel-catalyzed C-C bond formation)

Transition metal catalysis offers a powerful and versatile platform for the ring-opening of cyclopropanols, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically proceed through the formation of a metallo-homoenolate intermediate. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the ring-opening of cyclopropanols and subsequent cross-coupling with various partners. The reaction is believed to proceed via oxidative addition of the cyclopropanol C-C bond to a low-valent palladium species, forming a pallada(IV)cyclobutanolate intermediate. This intermediate can then undergo reductive elimination to afford the cross-coupled product. A common side reaction is β-hydride elimination, which can lead to the formation of α,β-unsaturated ketones. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have also proven effective in promoting the ring-opening of cyclopropanols. These reactions often involve a single-electron transfer (SET) mechanism, generating a β-keto radical intermediate. This radical can then be trapped by a variety of coupling partners. Copper-catalyzed methods have been successfully applied to the synthesis of γ-butyrolactones and δ-ketoesters. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful tool for the difunctionalization of cyclopropyl ketones, which can be derived from the oxidation of cyclopropanols. These reactions allow for the simultaneous formation of two new bonds across the cleaved C-C bond of the cyclopropane ring. chemrxiv.org

The table below summarizes representative examples of transition metal-catalyzed ring-opening reactions of cyclopropanols.

| Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Palladium | Aryl Halides | β-Aryl Ketones | nih.gov |

| Copper | 2-Bromo-2,2-dialkyl esters | γ-Butyrolactones and δ-Ketoesters | nih.gov |

| Nickel | Organozinc Reagents / Silylating Agents | γ-Alkenyl and Aryl Silyl (B83357) Enol Ethers | chemrxiv.org |

The choice of transition metal, ligand, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations.

Radical-Initiated Ring Opening Reactions and Rearrangements

Radical-initiated ring-opening of cyclopropanols provides an alternative and powerful strategy for the generation of β-keto radicals. These highly reactive intermediates can participate in a variety of subsequent transformations, including intermolecular additions and intramolecular cyclizations. nih.gov

The generation of the β-keto radical is typically achieved through single-electron oxidation of the cyclopropanol. Common oxidants include manganese(III) acetate (B1210297), ceric ammonium (B1175870) nitrate (B79036) (CAN), and silver(I) salts. nih.govnih.gov The initial step involves the formation of an oxygen-centered radical, which rapidly undergoes β-scission of the cyclopropane ring to afford the more stable β-keto alkyl radical.

These radical intermediates can be trapped by a range of radical acceptors, such as alkenes, alkynes, and isonitriles, to form new carbon-carbon bonds. This approach has been successfully employed in the synthesis of various heterocyclic compounds, including phenanthridines and oxindoles. nih.gov

The table below highlights some of the radical-initiated ring-opening reactions of cyclopropanols.

| Oxidant | Radical Acceptor | Product Type | Reference |

|---|---|---|---|

| Mn(acac)₃ | Biaryl Isonitriles | Phenanthridines | nih.gov |

| Mn(acac)₃ | N-Aryl Acrylamides | Oxindoles | nih.gov |

| Ag(I) | Aldehydes | 1,4-Diketones | nih.gov |

The mild reaction conditions and the ability to generate complex molecular structures in a single step make radical-initiated ring-opening reactions of cyclopropanols a valuable tool in modern organic synthesis.

Reactions with Retention of the Cyclopropane Ring

While ring-opening reactions dominate the chemistry of cyclopropanols, it is also possible to carry out transformations that leave the three-membered ring intact. These reactions primarily involve the functionalization of the hydroxyl group.

The hydroxyl group of this compound can undergo reactions typical of secondary alcohols, provided that the reaction conditions are sufficiently mild to avoid ring-opening.

Oxidation: Oxidation of this compound would yield the corresponding cyclopropyl ketone, 1-propylcyclopropanone. However, cyclopropanones are themselves highly reactive and prone to rearrangement, making their isolation challenging. Milder oxidizing agents and carefully controlled reaction conditions are necessary to achieve this transformation successfully.

Esterification: The hydroxyl group can be esterified to form cyclopropyl esters. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base. These cyclopropyl esters can serve as substrates for further transformations. For example, photochemical rearrangement of 2-arylcyclopropylcarbinyl acetates leads to homoallyl acetates.

Etherification: Etherification of this compound to form cyclopropyl ethers is also possible. This can be accomplished, for example, through a Williamson ether synthesis, where the corresponding cyclopropoxide reacts with an alkyl halide.

The following table summarizes the functionalization reactions of the hydroxyl group of this compound that retain the cyclopropane ring.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., PCC, Swern oxidation) | 1-Propylcyclopropanone |

| Esterification | Acyl Chloride/Anhydride, Base | 1-Propylcyclopropyl Ester |

| Etherification | Base, Alkyl Halide | 1-Propylcyclopropyl Ether |

While these reactions are synthetically useful, the propensity of the cyclopropane ring to open under various conditions remains a significant consideration in the design of synthetic routes involving this compound.

Selective Functionalization of the Propyl Side Chain

The selective functionalization of the propyl side chain in this compound presents a significant synthetic challenge due to the inherent reactivity of the strained cyclopropanol ring. The ring is susceptible to cleavage under various conditions (acidic, basic, oxidative, or reductive), often leading to ring-opened products rather than modification of the alkyl substituent.

Research specifically detailing the selective C-H functionalization of the propyl group on this compound is not extensively documented. However, general methodologies for late-stage C-H functionalization of alkyl chains could theoretically be applied, although chemoselectivity would be a primary obstacle. Potential strategies might involve enzymatic or biomimetic hydroxylation, which can offer high site-selectivity on unactivated C-H bonds. Another approach could be directed C-H activation, where the hydroxyl group of the cyclopropanol might be used to direct a catalyst to a specific position on the propyl chain, though this would likely require modification of the hydroxyl group to an appropriate directing group.

Given the high reactivity of the cyclopropanol moiety, any successful functionalization of the propyl side chain would require exceptionally mild and selective reaction conditions to avoid competing ring-opening pathways.

C-H Functionalization Methodologies at the Cyclopropane Ring

Direct C-H functionalization of the cyclopropane ring offers a powerful method for elaborating the core structure of molecules like this compound. While the C-H bonds on a cyclopropane ring are generally considered unreactive, modern organometallic catalysis has enabled their activation and subsequent coupling with various partners.

A prominent methodology involves palladium(II)-catalyzed C-H activation, often guided by a directing group attached to the cyclopropane ring. For instance, systematic ligand development has led to protocols for the enantioselective C-H activation/C-C coupling of cyclopropanes. nih.gov In these systems, a directing group, such as an amide, coordinates to the palladium catalyst, positioning it to selectively cleave a C-H bond on the cyclopropane ring. This generates a cyclopropyl-palladium intermediate that can then undergo cross-coupling with organoboron reagents. nih.gov

This approach provides a versatile route for synthesizing enantioenriched cis-substituted cyclopropanecarboxylic acid derivatives. nih.gov Although these methods have been primarily demonstrated on substrates like N-cyclopropylamides, the underlying principle of directed C-H activation could be adapted for substrates derived from this compound. Substitution of the aryl ring on the coupling partner with electron-withdrawing groups has been shown to suppress competitive ortho-C(aryl)–H functionalization. nih.gov

Below is a table summarizing a representative catalytic system for this transformation.

| Component | Example | Role |

| Substrate | N-Arylcyclopropylamide | Contains the C-H bond to be functionalized and a directing group. |

| Catalyst | Pd(OAc)₂ | Palladium(II) source for C-H activation. |

| Ligand | Mono-N-protected amino acid | Induces enantioselectivity. |

| Coupling Partner | Organoboron reagent (e.g., Ph-BPin) | Source of the new substituent. |

| Solvent | Organic solvent (e.g., Toluene) | Reaction medium. |

This methodology represents a significant advance in the functionalization of the cyclopropane core, enabling the construction of complex, stereodefined structures from simple cyclopropyl precursors.

Cascade and Tandem Reactions Utilizing this compound as a Reactive Intermediate

The high ring strain of this compound makes it an excellent precursor for reactive intermediates that can be harnessed in cascade and tandem reactions. researchgate.net A common strategy involves the oxidative ring-opening of the cyclopropanol to generate a β-keto radical, which can then participate in a series of subsequent bond-forming events. researchgate.netnih.govnih.gov This approach allows for the rapid construction of complex molecular architectures from a relatively simple starting material.

The general mechanism begins with the single-electron oxidation of the cyclopropanol, often mediated by a metal salt like Mn(III) or Ag(I), to form an alkoxy radical. nih.govnih.gov This radical intermediate undergoes rapid β-scission, cleaving the C1-C2 bond of the cyclopropane ring to relieve ring strain. This homolytic cleavage results in the formation of a resonance-stabilized β-keto alkyl radical. nih.gov In the case of this compound, this would generate a 3-oxo-heptyl radical.

This highly reactive β-keto radical is the key intermediate that propagates the cascade. It can be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The versatility of this intermediate allows it to be used in diverse synthetic transformations.

Examples of Cascade Reactions:

Synthesis of Phenanthridines: The β-keto radical derived from a cyclopropanol can be trapped by a biaryl isonitrile. The radical adds to the isonitrile, and the resulting intermediate undergoes a series of cyclizations and rearomatization steps to afford substituted phenanthridines in a single operation. nih.gov

Synthesis of Oxindoles: In a similar fashion, the β-keto radical can add to N-aryl acrylamides. The subsequent intramolecular cyclization onto the aryl ring leads to the formation of complex oxindole (B195798) scaffolds. nih.gov

Alkyl-Substituted Heteroarenes: Silver(I)-catalyzed oxidative ring-opening of cyclopropanols in the presence of heteroarenes results in the synthesis of carbonyl-containing alkyl-substituted heteroarenes through a sequence of selective C(sp³)–C(sp³) bond cleavage, C–H activation, and C–C bond formation. nih.gov

The table below outlines the key steps in these cascade processes initiated by this compound.

| Step | Description | Intermediate from this compound |

| 1. Initiation | Single-electron oxidation of the hydroxyl group. | 1-Propylcyclopropoxy radical |

| 2. Ring Opening | β-scission of the C1-C2 cyclopropane bond. | 3-Oxo-heptyl radical |

| 3. Propagation | Radical addition to a trapping agent (e.g., isonitrile, alkene). | Adduct radical |

| 4. Termination/Cascade | Intramolecular cyclization and subsequent reaction steps. | Final polycyclic product |

These cascade reactions showcase the utility of cyclopropanols as compact and reactive building blocks in modern organic synthesis, enabling the efficient construction of valuable heterocyclic and carbocyclic structures. researchgate.netnih.gov

Mechanistic Investigations into the Reactivity of 1 Propylcyclopropanol

Elucidation of Reaction Pathways and Identification of Key Intermediates

The transformations of 1-propylcyclopropanol are characterized by distinct reaction pathways, largely dictated by the reaction conditions and reagents. A primary pathway involves ring-opening, driven by the release of approximately 27-28 kcal/mol of strain energy. The specific intermediates formed during these transformations are critical to determining the final product structure.

One common pathway is initiated by single-electron oxidation. This process typically generates a transient alkoxy radical from the hydroxyl group of this compound. This is followed by rapid β-scission of one of the internal cyclopropane (B1198618) C-C bonds, leading to the formation of a stabilized β-ketoalkyl radical. researchgate.net For this compound, this cleavage would result in the formation of a 3-oxoheptyl radical.

Alternatively, reactions can proceed through homoenolate intermediates. For instance, the use of a zinc catalyst can generate a zinc homoenolate from this compound. This intermediate can then undergo further transformations, such as enolization, to create a versatile bis-nucleophilic species capable of reacting with various electrophiles. chemrxiv.org

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Its departure can lead to the formation of a highly unstable cyclopropyl (B3062369) cation, which is now considered more of a transition state than a true intermediate. researchgate.net This species rapidly rearranges to a more stable allyl cation through electrocyclic ring-opening. In the case of this compound, this would involve the formation of a hepten-3-yl cation.

Table 1: Key Intermediates in this compound Transformations

| Intermediate | Generating Conditions | Subsequent Reaction Type |

|---|---|---|

| β-Ketoalkyl Radical | Single-electron oxidation (e.g., with Fe(III), Mn(III)) | Radical addition, cyclization |

| Homoenolate | Base or metal catalysis (e.g., Zn) | Nucleophilic attack on electrophiles |

| Allyl Cation | Acid catalysis | Nucleophilic attack, elimination |

| Zwitterionic Species | Polar reaction conditions | Intramolecular rearrangement, trapping |

Kinetic Studies and Determination of Rate-Limiting Steps for Cyclopropanol (B106826) Transformations

The stability of the cyclopropanol itself is a critical factor. Kinetic analyses have demonstrated that the decomposition of cyclopropanols in the presence of strong bases adheres to first-order kinetics. chemrxiv.org This suggests that the decomposition is an intrinsic property of the molecule under these conditions, with the rate determined solely by the concentration of the cyclopropanol.

Kinetic Isotope Effect (KIE) studies are instrumental in pinpointing the rate-limiting step. By comparing the reaction rates of isotopically labeled and unlabeled this compound, researchers can determine if a specific bond is broken in the slowest step. For example, a study on a related cyclopropanol system revealed a KIE (kH/kD) of 1.6, which indicates that C-H bond cleavage is not involved in the rate-limiting step of that particular transformation. researchgate.net In such a case, the C-C bond cleavage or a subsequent step is likely rate-determining. In biocatalytic transformations, it has been shown that a conformational change in the enzyme-substrate complex prior to the chemical reaction can be the rate-limiting step. nih.gov

Table 2: Interpreting Kinetic Data for Cyclopropanol Reactions

| Kinetic Observation | Mechanistic Implication | Example for this compound |

|---|---|---|

| First-order kinetics | The rate-limiting step is unimolecular. | Base-induced decomposition. chemrxiv.org |

| Small KIE (kH/kD ≈ 1) | C-H bond cleavage is not part of the rate-limiting step. | Ring-opening where C-C bond cleavage is the slowest step. |

| Large KIE (kH/kD > 2) | C-H bond cleavage occurs in the rate-limiting step. | A hypothetical reaction involving rate-determining deprotonation at a C-H bond. |

| No dependence on nucleophile concentration | Nucleophile is not involved in the rate-limiting step. | A reaction where ring-opening precedes nucleophilic attack (SN1-type). |

Isotopic Labeling Studies to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms of bond cleavage and formation. wikipedia.orgcreative-proteomics.com By strategically replacing atoms in this compound with their heavier isotopes (e.g., Deuterium (B1214612) (D) for Hydrogen, ¹³C for Carbon), the fate of these labeled atoms can be tracked in the products using techniques like NMR spectroscopy and mass spectrometry. wikipedia.org

For example, to investigate the mechanism of a ring-opening reaction that is followed by protonation, one could perform the reaction in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD). If the product incorporates a deuterium atom from the solvent, it confirms that the solvent acts as the proton (deuteron) source in the final step. uq.edu.au This was demonstrated in studies on glycal-derived gem-dibromocyclopropanes, where deuterated solvents were used to track the protonation step. uq.edu.au

Furthermore, ¹³C labeling can be employed to map the rearrangement of the carbon skeleton. By synthesizing this compound with a ¹³C label at a specific position, such as C1 of the cyclopropane ring or within the propyl group, the exact location of this carbon atom in the final product can be determined. This provides unambiguous evidence for which C-C bonds were broken and which new bonds were formed, a crucial aspect in distinguishing between different possible rearrangement pathways. nih.gov Such studies serve as a proof-of-concept for generating stereoselective labeled cyclopropanes. nih.govnih.gov

Transition State Analysis and Energy Profile Mapping for Key Reactions

Understanding the high-energy transition states that molecules pass through during a reaction is fundamental to explaining reaction rates and selectivity. nih.gov For the reactions of this compound, computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for mapping the entire energy profile of a reaction pathway. uq.edu.au This mapping illustrates the relative energies of reactants, intermediates, transition states, and products.

In the case of acid-catalyzed ring-opening, theoretical calculations have provided compelling evidence that the cyclopropyl cation is not a stable intermediate but rather represents a transition state on the potential energy surface. researchgate.net The reaction proceeds through this high-energy state as it moves towards the more stable allyl cation. The calculations also show that the electrocyclic ring-opening follows a specific (disrotatory) pathway that is energetically favored. researchgate.net

For this compound, transition state analysis can predict the regioselectivity of ring-opening. The C1 carbon is bonded to two other ring carbons (C2 and C3). The energy barriers for the cleavage of the C1-C2 bond versus the C1-C3 bond can be calculated. The presence of the electron-donating propyl group at C1 is expected to stabilize a developing positive charge or radical character at this position. Computational models would likely show a lower activation energy for the cleavage pathway that leads to the most stable intermediate, thus explaining the observed product distribution. researchgate.net

Table 3: Calculated Energy Differences for Cyclopropane Ring-Opening Transition States

| Parameter | Description | Significance for this compound |

|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower ΔG‡ indicates a faster reaction rate for a specific ring-opening pathway. |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy profile. | Reveals the nature of bond breaking/forming and influences the stereochemical outcome. |

| Nature of the Cation | Calculated to be a transition state, not a stable intermediate. researchgate.net | Explains the transient nature of this species and the rapid rearrangement to an allyl cation. |

| Ring-Opening Path | Disrotatory path is often favored energetically. researchgate.net | Predicts the specific stereochemical course of the electrocyclic ring-opening. |

Stereochemical Analysis of Reaction Outcomes to Infer Mechanistic Details

The three-dimensional arrangement of atoms in the products of a reaction provides profound insights into the mechanism. libretexts.org By analyzing the stereochemical outcome—whether a reaction proceeds with retention, inversion of configuration, or racemization—mechanistic hypotheses can be supported or refuted.

While this compound is achiral, its reactions can generate new stereocenters. The stereochemistry of these newly formed centers is dictated by the reaction mechanism. For example, if the ring-opening of this compound and subsequent attack by a nucleophile consistently produces one specific stereoisomer, it suggests a concerted mechanism or one involving a stereochemically defined intermediate.

Studies on optically active cyclopropanols have been foundational in this area. It has been shown that the stereochemical course of ring-opening reactions can be controlled. rsc.org A reaction that proceeds with complete retention of configuration at a reacting carbon center suggests a mechanism where the new bond forms on the same face from which the old bond was broken. organic-chemistry.org Conversely, if a reaction involving a chiral cyclopropanol derivative leads to a racemic mixture (an equal amount of both enantiomers), it strongly implies the involvement of a planar, achiral intermediate, such as a carbocation, which can be attacked from either face with equal probability.

Enzyme-catalyzed reactions involving cyclopropanes are renowned for their high degree of stereocontrol, often yielding products with remarkable diastereoselectivity and enantioselectivity. nih.govnih.gov This precision arises from the enzyme's chiral active site, which orients the substrate in a specific way for the reaction to occur. Analyzing the stereochemistry of products from such reactions provides information about the enzyme's mechanism and the topography of its active site.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Propylcyclopropanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For 1-Propylcyclopropanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework and spatial configuration.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by mapping out the correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the propyl chain (CH₃-CH₂-CH₂-) and between the non-equivalent methylene protons within the cyclopropane (B1198618) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity, showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected from the propyl chain protons to the cyclopropane ring carbons and the carbinol carbon (C-OH), definitively linking the propyl substituent to the cyclopropanol (B106826) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a small molecule like this compound, NOESY can provide information about preferred conformations, for instance, by showing through-space correlations between the protons of the propyl group and the protons on the cyclopropane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (from ¹H to ¹³C) |

| C1 (C-OH) | - | ~55-60 | - | H2, H3, H1' |

| C2/C3 (ring CH₂) | ~0.4-0.8 (4H, m) | ~10-15 | H2 ↔ H3, H2/H3 ↔ H1' | C1, C2, C3, C1', C2' |

| C1' (propyl CH₂) | ~1.4-1.6 (2H, m) | ~30-35 | H1' ↔ H2', H1' ↔ H2/H3 | C1, C2/C3, C2', C3' |

| C2' (propyl CH₂) | ~1.3-1.5 (2H, m) | ~18-22 | H2' ↔ H1', H2' ↔ H3' | C1', C3' |

| C3' (propyl CH₃) | ~0.9-1.0 (3H, t) | ~13-15 | H3' ↔ H2' | C1', C2' |

| OH | Variable | - | - | C1 |

Advanced NMR Methods for Conformational Analysis and Dynamics (e.g., Variable Temperature NMR)

The flexibility of the propyl group and its interaction with the cyclopropane ring can lead to multiple conformations that interconvert at room temperature. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, one can observe changes in chemical shifts or the coalescence of signals. researchgate.netrsc.org For this compound, lowering the temperature could "freeze out" the rotation around the C1-C1' bond, potentially resolving distinct signals for different rotational isomers (rotamers). copernicus.org Analyzing the spectra at various temperatures allows for the calculation of the energy barrier to rotation, providing quantitative insight into the molecule's conformational dynamics. researchgate.net

Solid-State NMR for Crystalline Forms and Supramolecular Assemblies

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about molecules in their crystalline or amorphous solid forms. st-andrews.ac.ukemory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid this compound. nih.govrsc.org These spectra can be used to:

Identify the presence of different polymorphs (different crystalline forms of the same molecule), which would exhibit distinct chemical shifts.

Determine the number of unique molecules in the asymmetric unit of the crystal.

Probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by observing changes in the chemical shifts of the involved nuclei. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₆H₁₂O), HRMS would confirm its molecular formula by measuring the mass of its molecular ion to within a few parts per million of the theoretical value.

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The resulting fragmentation pattern is a fingerprint that provides structural clues. Due to the inherent ring strain, the cyclopropane ring is a likely site for fragmentation. Plausible fragmentation pathways for this compound include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a C₆H₁₀⁺· ion.

α-Cleavage: Cleavage of the bond between the propyl group and the ring, resulting in the loss of a propyl radical (·C₃H₇) to form a stable cyclopropanone-related cation, or loss of a cyclopropanol radical to form a propyl cation.

Ring-opening: The strained three-membered ring can open to form various isomeric C₆H₁₂O⁺· ions, which then undergo further fragmentation typical of acyclic alcohols or ketones.

Table 2: Predicted HRMS Fragments for this compound (C₆H₁₂O, Exact Mass: 100.08882 u).

| m/z (Nominal) | Predicted Exact Mass (u) | Possible Formula | Likely Origin of Fragment |

| 100 | 100.08882 | [C₆H₁₂O]⁺· | Molecular Ion (M⁺·) |

| 85 | 85.06533 | [C₅H₉O]⁺ | Loss of methyl radical (·CH₃) after rearrangement |

| 82 | 82.07825 | [C₆H₁₀]⁺· | Loss of water (H₂O) from M⁺· |

| 71 | 71.04968 | [C₄H₇O]⁺ | α-cleavage with loss of ethyl radical (·C₂H₅) |

| 57 | 57.03404 | [C₃H₅O]⁺ | α-cleavage with loss of propyl radical (·C₃H₇) |

| 43 | 43.05478 | [C₃H₇]⁺ | Propyl cation from cleavage of C-C bond to the ring |

| 42 | 42.04695 | [C₃H₆]⁺· | Cyclopropane or propene radical cation from ring fragmentation |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification and Strain Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.comucla.edu These techniques are complementary and provide rapid identification of functional groups and information about molecular structure.

For this compound, key vibrational modes would include:

O-H Stretch: A strong, broad band in the FTIR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group. masterorganicchemistry.com

C-H Stretches: Absorptions from the propyl group's sp³ C-H bonds are expected just below 3000 cm⁻¹. masterorganicchemistry.com A distinguishing feature of the cyclopropane ring is the presence of C-H stretching vibrations at slightly higher frequencies, typically 3040-3080 cm⁻¹, which is indicative of the increased s-character in the C-H bonds due to ring strain. docbrown.infouomustansiriyah.edu.iq

Cyclopropane Ring Vibrations: The strained cyclopropane ring exhibits characteristic "ring breathing" and deformation modes. A skeletal vibration is often observed around 1000-1020 cm⁻¹ in the IR spectrum. docbrown.info Raman spectroscopy is particularly useful for identifying symmetric ring breathing modes, which may be weak in the IR spectrum. nih.govwikipedia.org

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H stretch (H-bonded) | 3200 - 3600 | FTIR (Strong, Broad) |

| C-H stretch (cyclopropyl) | 3040 - 3080 | FTIR/Raman (Medium) |

| C-H stretch (propyl, sp³) | 2850 - 2960 | FTIR/Raman (Strong) |

| CH₂ deformation (scissoring) | 1440 - 1480 | FTIR (Medium) |

| C-O stretch | 1050 - 1150 | FTIR (Strong) |

| Cyclopropane ring skeletal vibration | 1000 - 1020 | FTIR (Medium) |

| Cyclopropane ring breathing (symm.) | ~1200, ~900 | Raman (Strong) |

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the cyclopropane ring and the propyl chain. The C-C bond lengths within the strained ring and the bond angles would be of particular interest.

Conformation: Revealing the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the propyl group relative to the ring.

Intermolecular Interactions: Detailing the hydrogen-bonding network formed by the hydroxyl groups, which dictates the crystal packing arrangement.

While this compound itself is achiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of any chiral derivatives. By using anomalous dispersion, the absolute configuration of a chiral center can be determined without ambiguity.

Table 4: Hypothetical Crystallographic Data for this compound.

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Symmetry of the crystal lattice |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 12.1 Å, β = 95° | Size and shape of the repeating unit |

| Z (Molecules/Unit Cell) | 4 | Number of molecules in the repeating unit |

| Key Bond Length (C-C ring) | ~1.51 Å | Confirms cyclopropane structure |

| Key Bond Angle (C-C-C ring) | ~60° | Confirms three-membered ring geometry |

| H-Bond Distance (O-H···O) | ~2.7 Å | Details of intermolecular hydrogen bonding |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Studies of Enantiopure Cyclopropanols

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules. For enantiopure cyclopropanols, such as the isomers of this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining absolute configuration and studying conformational preferences in solution. springerprofessional.defiveable.menih.gov These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.mecreative-biostructure.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. fiveable.me A CD spectrum is obtained by plotting this differential absorption (ΔA = A_L - A_R) or the molar ellipticity [θ] against wavelength. The resulting signals, known as Cotton effects, can be either positive or negative and appear in the regions of the electromagnetic spectrum where a chromophore within the molecule absorbs light.

For a simple alcohol like this compound, the hydroxyl group itself is a weak chromophore in the far-UV region. Therefore, direct CD analysis of the unmodified alcohol can be challenging. To overcome this, derivatization is often employed to introduce a more suitable chromophore near the stereocenter. For instance, converting the hydroxyl group into an ester or a benzoate derivative introduces a carbonyl group, which is an excellent chromophore for CD analysis. The spatial arrangement of this new chromophoric group relative to the chiral cyclopropane ring will dictate the sign and intensity of the observed Cotton effects, allowing for the determination of the absolute configuration by applying empirical rules (such as the octant rule for ketones) or by comparing the experimental spectrum with quantum-chemical calculations. pbsiddhartha.ac.inscribd.com

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. springerprofessional.decreative-biostructure.comscribd.com An ORD curve is a plot of specific rotation [α] against wavelength. Chiral molecules that contain chromophores exhibit anomalous ORD curves, which show distinct peaks and troughs in the vicinity of the chromophore's absorption band. This phenomenon is also known as the Cotton effect. pbsiddhartha.ac.in

Similar to CD, the application of ORD to underivatized this compound is limited by the weak chromophoric character of the hydroxyl group. However, for derivatives containing stronger chromophores, ORD can be a valuable tool. The sign of the Cotton effect in the ORD curve of a derivative can be correlated with its absolute configuration. For enantiomers, the ORD curves are mirror images of each other. scribd.com

Research Findings and Data

Detailed experimental chiroptical data specifically for this compound and its simple derivatives are not extensively available in the public domain. However, the principles of CD and ORD spectroscopy are widely applied to other chiral cyclopropane-containing molecules, often in the context of more complex natural products or pharmaceuticals.

For illustrative purposes, the following table provides hypothetical chiroptical data for a derivatized enantiomer of an alkylcyclopropanol, demonstrating the type of information that would be obtained from such an analysis. The data presented here is based on typical values observed for similar chiral compounds and should not be considered as experimentally verified data for this compound derivatives.

| Compound Derivative | Technique | Wavelength (λmax) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect Sign |

| (1R)-1-Propylcyclopropyl Benzoate | CD | 230 nm | +15,000 | Positive |

| (1S)-1-Propylcyclopropyl Benzoate | CD | 230 nm | -15,000 | Negative |

| (1R)-1-Propylcyclopropyl Benzoate | ORD | 240 nm (Peak) | +25,000 | Positive |

| (1R)-1-Propylcyclopropyl Benzoate | ORD | 220 nm (Trough) | -10,000 | |

| (1S)-1-Propylcyclopropyl Benzoate | ORD | 240 nm (Trough) | -25,000 | Negative |

| (1S)-1-Propylcyclopropyl Benzoate | ORD | 220 nm (Peak) | +10,000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In the absence of experimental data, modern computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD and ORD spectra for a given enantiomer of this compound or its derivatives. nih.gov By comparing the calculated spectrum with an experimentally obtained spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously determined. nih.gov

Theoretical and Computational Investigations of 1 Propylcyclopropanol Chemistry

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. escholarship.orgnih.gov

For 1-propylcyclopropanol, DFT calculations would reveal the significant influence of the cyclopropyl (B3062369) ring on the molecule's electronic properties. The C-C bonds within the cyclopropane (B1198618) ring are known to be weaker and possess more p-character than those in typical alkanes, often described as "bent" or "banana" bonds. dalalinstitute.com This unique bonding arrangement results from the geometric constraint of the three-membered ring, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal sp³ hybridized angle of 109.5°.

DFT analysis would likely show a high electron density localized towards the center of the ring. The attachment of the electron-donating propyl group and the electronegative hydroxyl group to the same carbon atom (C1) creates a polarized electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. In this compound, the HOMO is expected to be associated with the oxygen atom's lone pairs and the strained C-C bonds of the ring, while the LUMO would likely be an antibonding orbital associated with the C-O and C-C bonds. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic transitions. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Models (Note: This table is illustrative, based on general principles of computational chemistry, as specific published data for this compound is not available.)

| Property | Predicted Characteristic | Computational Method |

|---|---|---|

| Bonding in Cyclopropyl Ring | Bent bonds with high p-character | DFT, NBO Analysis |

| HOMO Localization | Oxygen lone pairs, strained C1-C2/C1-C3 bonds | DFT (e.g., B3LYP/6-31G) |

| LUMO Localization | σ orbitals of C-O and C-C bonds | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Significant, directed towards the hydroxyl group | Ab Initio, DFT |

Conformational Analysis and Prediction of Stable Isomers and Their Relative Energies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and determining their relative stabilities. chemistrysteps.com For this compound, conformational flexibility exists primarily within the propyl group. Rotations around the C1-Cα, Cα-Cβ, and Cβ-Cγ bonds of the propyl chain lead to various staggered and eclipsed conformations.

By analogy with propane (B168953) and butane, staggered conformations are significantly more stable than eclipsed conformations due to the minimization of torsional and steric strain. masterorganicchemistry.comchemistrysteps.com The most stable conformers of this compound would likely arrange the propyl chain in an extended, anti-periplanar arrangement to minimize steric hindrance between the alkyl chain and the cyclopropyl ring. The relative energies of these conformers can be calculated using DFT or other quantum mechanical methods. The results of such calculations allow for the construction of a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. The global minimum on this surface corresponds to the most stable conformer.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative, based on principles of conformational analysis. Specific calculated values for this compound are not available in the cited literature.)

| Conformer (Dihedral Angle C2-C1-Cα-Cβ) | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Anti (~180°) | Propyl chain extended away from the ring | 0.0 (most stable) |

| Gauche (~60°) | Propyl chain partially folded towards the ring | ~0.9 - 1.5 |

| Eclipsed (~120°) | Propyl chain eclipsing a C-C ring bond | ~3.5 - 4.0 (transition state) |

| Eclipsed (~0°) | Propyl chain eclipsing the hydroxyl group | > 4.5 (highly unstable) |

Computational Studies of Reaction Mechanisms and Selectivity

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that control reaction rates and selectivity. mdpi.comrsc.org The chemistry of cyclopropanols is dominated by ring-opening reactions, which relieve the inherent ring strain of approximately 115 kJ/mol (27.5 kcal/mol). dalalinstitute.comacs.orgnih.gov These reactions often proceed through radical or homoenolate intermediates.

DFT calculations can be used to model the homolytic cleavage of the C1-C2 (or C1-C3) bond, which is often initiated by a single-electron transfer (SET) oxidant. beilstein-journals.orgrsc.org This process generates a distonic radical cation, which rapidly opens to form a more stable β-keto radical intermediate. Computational modeling of this pathway involves locating the transition state for the ring-opening step and calculating its energy relative to the reactant. This activation energy (reaction barrier) is crucial for predicting the feasibility and rate of the reaction.

For this compound, the key intermediate would be the 3-oxo-heptan-2-yl radical. DFT studies can map out the entire potential energy surface for subsequent reactions of this radical, such as trapping by other reagents or intramolecular cyclizations. nih.govnih.gov By comparing the energy barriers for different possible pathways, chemists can predict the major products and understand the origins of chemo-, regio-, and stereoselectivity observed experimentally. acs.org

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. easychair.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding solvent molecules on a femtosecond to microsecond timescale.

For this compound, an MD simulation would reveal the dynamic interplay between the rotations of the propyl chain and the vibrations of the cyclopropyl ring. More importantly, MD simulations are crucial for understanding the role of the solvent. nih.gov Explicit solvent models, where individual solvent molecules are included in the simulation box, can be used to study specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water or other protic solvents. mdpi.com

These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. Such analyses can quantify the structure of the solvation shell and its impact on the solute's conformation and reactivity. The free energy barrier of a reaction can also be calculated in the presence of a solvent using advanced MD techniques like umbrella sampling or metadynamics, providing a more realistic prediction of reaction rates in solution compared to gas-phase calculations. nih.gov

Prediction and Validation of Spectroscopic Parameters from Computational Models

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and the interpretation of experimental data. chemrxiv.orgnih.gov By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared directly with experimental results.

For this compound, DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculations would be sensitive to the molecule's conformation, and by averaging the predicted shifts over a Boltzmann-weighted population of stable conformers, a highly accurate theoretical spectrum can be obtained. This can help assign specific peaks in the experimental spectrum to particular atoms in the molecule.

Similarly, calculating the vibrational frequencies (and their intensities) allows for the simulation of the infrared (IR) spectrum. nih.govnih.gov The theoretical spectrum for this compound would be expected to show characteristic peaks for the O-H stretch (~3300-3500 cm⁻¹), C-H stretches of the propyl chain and cyclopropyl ring (~2900-3100 cm⁻¹), and various bending and stretching modes associated with the C-C and C-O bonds. Comparing the computed spectrum to the experimental one can validate the computational model and confirm the molecular structure.

Applications of 1 Propylcyclopropanol As an Advanced Synthetic Intermediate in Complex Molecule Assembly

Role as a Versatile C3 Synthon in the Construction of Functionalized Organic Molecules

1-Propylcyclopropanol is a valuable synthetic intermediate, primarily recognized for its function as a versatile C3 synthon in organic synthesis. cymitquimica.com The unique structure of the cyclopropane (B1198618) ring, characterized by significant ring strain, coupled with the reactivity of the hydroxyl group, allows this compound to serve as a building block for introducing a three-carbon unit into more complex molecular frameworks. cymitquimica.comnih.gov Cyclopropane derivatives are important building blocks in organic synthesis due to their three-membered strained ring. nih.gov